molecular formula C20H17F3O4S2 B049995 (4-Methoxyphenyl)diphenylsulfonium triflate CAS No. 116808-67-4

(4-Methoxyphenyl)diphenylsulfonium triflate

Cat. No. B049995
CAS RN: 116808-67-4
M. Wt: 442.5 g/mol
InChI Key: WBUSZOLVSDXDOC-UHFFFAOYSA-M
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Description

(4-Methoxyphenyl)diphenylsulfonium triflate, also known as (4-Methoxyphenyl)diphenylsulfonium trifluoromethanesulfonate, is a cationic photoinitiator and photoacid generator . It has the empirical formula C20H17F3O4S2 and a molecular weight of 442.47 .


Molecular Structure Analysis

The molecular structure of (4-Methoxyphenyl)diphenylsulfonium triflate consists of a (4-methoxyphenyl)-diphenylsulfanium cation and a trifluoromethanesulfonate anion . The SMILES string representation is [O-]S(=O)(=O)C(F)(F)F.COc1ccc(cc1)S+c3ccccc3 .


Physical And Chemical Properties Analysis

The compound has a melting point of 101-104 °C (lit.) . It is stored at room temperature . Its complexity is 413 and it has 7 H-Bond acceptors .

Scientific Research Applications

Cationic Photoinitiator

(4-Methoxyphenyl)diphenylsulfonium triflate: is widely used as a cationic photoinitiator . In this application, the compound absorbs light and generates a strong acid upon irradiation. This acid can initiate polymerization of suitable monomers. It’s particularly useful in the electronics industry for the development of photoresists and in the production of intricate printed circuit boards.

Photoacid Generator

Another key application is its role as a photoacid generator . When exposed to light, it generates an acid without the need for additional heat. This property is essential in the creation of fine structures in semiconductor manufacturing, where it helps in the patterning process during the lithography stage.

Self-Assembly & Contact Printing

The compound has applications in self-assembly and contact printing processes . These techniques are crucial for creating nanoscale devices and structures. The ability of (4-Methoxyphenyl)diphenylsulfonium triflate to generate acid upon light exposure makes it a valuable component in developing materials that can self-assemble into desired patterns.

Synthesis of Advanced Materials

Researchers utilize (4-Methoxyphenyl)diphenylsulfonium triflate in the synthesis of advanced materials . Its ability to initiate polymerization reactions is exploited to create new polymers with unique properties for use in various high-tech applications, including aerospace, automotive, and medical devices.

Microelectronics Fabrication

In microelectronics fabrication , the compound serves as a vital ingredient in the production of microelectromechanical systems (MEMS) . These systems are integral to various sensors and actuators found in modern electronic devices.

Inkjet Printing Technologies

The compound’s photoinitiating properties are harnessed in inkjet printing technologies . It enables the curing of inks upon exposure to light, allowing for rapid drying and adherence of the ink to various substrates. This application is significant in the production of high-quality prints and packaging materials.

Optical Data Storage

(4-Methoxyphenyl)diphenylsulfonium triflate: is also used in the field of optical data storage . It can be incorporated into the layers of writable optical discs, where it facilitates the writing process by changing the physical properties of the disc’s surface when exposed to laser light.

3D Printing and Additive Manufacturing

Lastly, the compound finds use in 3D printing and additive manufacturing . As a photoinitiator, it helps in the curing process of resins, enabling the layer-by-layer construction of three-dimensional objects with precision and speed.

Safety And Hazards

(4-Methoxyphenyl)diphenylsulfonium triflate is classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3, indicating that it can cause eye and skin irritation and may cause respiratory irritation . Safety precautions include avoiding inhalation, washing skin and eyes after handling, and wearing protective equipment .

properties

IUPAC Name

(4-methoxyphenyl)-diphenylsulfanium;trifluoromethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17OS.CHF3O3S/c1-20-16-12-14-19(15-13-16)21(17-8-4-2-5-9-17)18-10-6-3-7-11-18;2-1(3,4)8(5,6)7/h2-15H,1H3;(H,5,6,7)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBUSZOLVSDXDOC-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80469550
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Methoxyphenyl)diphenylsulfonium triflate

CAS RN

116808-67-4
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80469550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-Methoxyphenyl)diphenylsulfonium triflate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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